L-Phenylalanyl-L-valine (Phe-Val, CAS 3918-90-9) is a homochiral, hydrophobic dipeptide widely utilized as a precise building block in peptide synthesis, a substrate motif for enzymatic assays, and a structural benchmark in supramolecular chemistry [1]. Unlike highly gelating aromatic dipeptides, Phe-Val is characterized by its propensity to form amphipathic layers and anhydrous crystals in polar solvents, ensuring predictable handling and high solubility limits without premature gelation [2]. In procurement contexts, it is primarily sourced as a sequence-specific precursor for synthesizing potent ACE inhibitors, a high-affinity recognition motif for serine proteases, and a standardized bitter peptide for sensory and metabolomic research [3].
Substituting L-Phe-L-Val with its reverse sequence (Val-Phe), homodimers (Phe-Phe), or a crude mixture of free amino acids fundamentally alters both supramolecular phase behavior and enzymatic recognition [1]. For instance, replacing Phe-Val with the benchmark Phe-Phe shifts the material behavior from predictable crystallization to rapid, rigid hydrogelation, which can critically destabilize liquid formulations by inducing unwanted viscosity spikes [2]. Furthermore, the precise N-terminal phenylalanine and C-terminal valine sequence is strictly required to fit the S-subsites of specific serine proteases; reverse sequences or unlinked amino acid blends fail to replicate the necessary binding affinity, resulting in drastic reductions in catalytic turnover during assay development [3].
In supramolecular material design, homochiral L-Phe-L-Val distinguishes itself from closely related dipeptides by its inability to form hydrogels in aqueous buffers [1]. While the benchmark L-Phe-L-Phe and the heterochiral D-Phe-L-Val rapidly self-assemble into supramolecular water-channels and rigid hydrogels (e.g., yielding an elastic modulus G′ > 10^5 Pa for D-Phe-L-Val at 40 mM), L-Phe-L-Val specifically packs into amphipathic layers and forms anhydrous crystals [2].
| Evidence Dimension | Hydrogelation capacity and phase behavior in PBS (40 mM) |
| Target Compound Data | L-Phe-L-Val forms anhydrous crystals; does not fibrillate or gel. |
| Comparator Or Baseline | L-Phe-L-Phe and D-Phe-L-Val form rigid hydrogels and water-filled nanotubes. |
| Quantified Difference | Complete phase divergence (crystalline solid vs. viscoelastic gel). |
| Conditions | 40 mM concentration in phosphate-buffered saline (PBS) at neutral pH. |
Buyers developing liquid formulations or requiring a stable, non-gelling crystalline dipeptide must select L-Phe-L-Val to avoid the spontaneous viscosity increases characteristic of Phe-Phe or heterochiral analogs.
The Phe-Val motif is highly specific for the S-subsites of various serine proteases, significantly outperforming standard generic motifs [1]. For example, when incorporated into a Cathepsin G (CatG) substrate (Ac-Phe-Val-Thr-Phe-Anb5,2-NH2), the specificity constant (kcat/KM) reaches 7.9 × 10^3 M^-1 s^-1. This represents a greater than 7-fold increase in catalytic efficiency compared to the widely used benchmark CatG substrate, Suc-Phe-Phe-Pro-Ala-pNA, which yields a kcat/KM of only 1.1 × 10^3 M^-1 s^-1 [1].
| Evidence Dimension | Enzymatic specificity constant (kcat/KM) for Cathepsin G |
| Target Compound Data | Phe-Val containing substrate: 7.9 × 10^3 M^-1 s^-1 |
| Comparator Or Baseline | Standard Phe-Phe containing substrate: 1.1 × 10^3 M^-1 s^-1 |
| Quantified Difference | >7-fold increase in catalytic efficiency. |
| Conditions | In vitro CatG amidolytic activity assay. |
Procurement of the Phe-Val sequence is critical for assay developers needing high-sensitivity, rapid-turnover substrates for serine protease quantification.
In sensory and metabolomic research, hydrophobic dipeptides like Phe-Val serve as critical benchmarks for T2R bitter taste receptor activation [1]. Quantitative sensory evaluations demonstrate that intact dipeptides containing Phe and Val are approximately 10 times more bitter than the equivalent unlinked physical mixture of their constituent amino acids [2]. The specific spatial orientation of the N-terminal aromatic ring and C-terminal aliphatic branched chain dictates receptor affinity, a feature entirely lost if the peptide bond is hydrolyzed or if free amino acids are substituted[2].
| Evidence Dimension | Bitterness intensity and T2R receptor activation |
| Target Compound Data | Intact Phe-Val dipeptide exhibits strong receptor binding and a low bitterness threshold. |
| Comparator Or Baseline | Unlinked physical mixture of L-Phe and L-Val. |
| Quantified Difference | ~10-fold increase in bitterness intensity for the intact dipeptide. |
| Conditions | Human sensory evaluation and in vitro T2R receptor binding models. |
Food scientists and nutraceutical developers must procure the intact Phe-Val dipeptide, rather than free amino acid blends, to accurately calibrate debittering agents and taste-masking formulations.
Ideal for applications requiring a stable, hydrophobic dipeptide that crystallizes predictably without spontaneous hydrogelation, making it a superior choice over Phe-Phe for low-viscosity aqueous formulations[1].
Essential as a high-affinity P2-P3 sequence building block (e.g., in N-Benzoyl-Phe-Val-Arg-pNA) for quantifying thrombin, Cathepsin G, and trypsin-like enzyme activity with high catalytic turnover [2].
Serves as a standardized, highly bitter hydrophobic dipeptide reference material for evaluating the efficacy of novel debittering technologies and T2R receptor antagonists in food science [3].